molecular formula C13H15NO B13195213 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Cat. No.: B13195213
M. Wt: 201.26 g/mol
InChI Key: IQHJMOKJXKFJBL-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a cyclopentyl ring substituted with a hydroxy group and a methyl group, attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with benzyl cyanide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-(1-Oxo-2-methylcyclopentyl)benzonitrile.

    Reduction: 2-(1-Hydroxy-2-methylcyclopentyl)benzylamine.

    Substitution: 2-(1-Alkoxy-2-methylcyclopentyl)benzonitrile.

Scientific Research Applications

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclopentyl)benzonitrile
  • 2-(1-Methylcyclopentyl)benzonitrile
  • 2-(1-Hydroxy-2-ethylcyclopentyl)benzonitrile

Uniqueness

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxy group and a methyl group on the cyclopentyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(1-hydroxy-2-methylcyclopentyl)benzonitrile

InChI

InChI=1S/C13H15NO/c1-10-5-4-8-13(10,15)12-7-3-2-6-11(12)9-14/h2-3,6-7,10,15H,4-5,8H2,1H3

InChI Key

IQHJMOKJXKFJBL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CC=CC=C2C#N)O

Origin of Product

United States

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